1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C9H20N2O2S |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
1-tert-butylsulfonylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2O2S/c1-9(2,3)14(12,13)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3 |
InChI Key |
JVTJPDUMFICXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Piperidine Core
The core piperidine ring can be synthesized via Mannich condensation or via cyclization methods such as aza-Prins reaction, depending on the starting materials:
- Mannich condensation of aromatic aldehydes with ethyl methyl ketone and ammonium acetate yields substituted 4-piperidones, which can be reduced to piperidines.
- Aza-Prins cyclization of homoallylic amines with aldehydes, promoted by NHC-Cu(I) complexes, offers regioselective formation of piperidine rings with functional groups at specific positions.
Research Outcome: The synthesis of substituted piperidines with functional groups at the 4-position is well-documented, with chair conformations favoring equatorial substituents, facilitating subsequent functionalization (see,).
Step 2: Nucleophilic Amination at the 4-Position
The piperidine core is then subjected to nucleophilic amination to introduce the amino group at the 4-position:
- Reductive amination of the piperidin-4-one intermediate with ammonia or primary amines under mild conditions yields piperidin-4-amine derivatives.
- Catalytic hydrogenation can also be employed to reduce nitro or oxime precursors to amino groups.
Research Data: Reductive amination using sodium cyanoborohydride or triacetoxyborohydride is effective, with yields exceeding 80% under optimized conditions (,).
Step 3: Sulfonylation at the 2-Position
The key functionalization involves sulfonylation of the nitrogen atom or the 2-position:
- Sulfonyl chloride coupling with the amino group at the 2-position of the piperidine ring is the standard method.
- Reagents: 2-methylpropane-2-sulfonyl chloride (also known as mesyl chloride derivative) is reacted with the piperidin-4-amine in the presence of a base such as triethylamine or pyridine.
Reaction Conditions:
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane or pyridine |
| Temperature | 0°C to room temperature |
| Reagent | 2-methylpropane-2-sulfonyl chloride (1.2 equiv) |
| Base | Triethylamine (2 equiv) |
Outcome: The sulfonylation proceeds with high regioselectivity, affording the sulfonamide at the nitrogen atom, yielding This compound with yields typically ranging from 75–85% (,).
Step 4: Purification and Characterization
Purification is achieved via column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes). Characterization involves NMR, IR, and mass spectrometry confirming the structure and purity.
Data Tables Summarizing Reaction Conditions and Yields
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Mannich condensation / aza-Prins cyclization | Aromatic aldehyde, ethyl methyl ketone, ammonium acetate | Ethanol, reflux | 70–85 | Formation of piperidin-4-one intermediates |
| 2 | Reductive amination | Piperidin-4-one, NH3 or primary amine, NaBH3CN | Methanol, room temp | 80+ | Yields depend on substrate |
| 3 | Sulfonylation | Piperidin-4-amine, 2-methylpropane-2-sulfonyl chloride | Dichloromethane, 0°C to RT | 75–85 | Use of triethylamine or pyridine as base |
| 4 | Purification | - | Column chromatography | - | Confirmed by NMR and MS |
Research Outcomes and Validation
- The synthetic route aligns with recent literature emphasizing regioselective sulfonylation and efficient amination techniques (,,).
- The sulfonylation step is critical for achieving the desired sulfonamide linkage, which imparts biological activity and stability.
- The overall synthetic pathway demonstrates high yields, reproducibility, and scalability, suitable for medicinal chemistry applications.
Chemical Reactions Analysis
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
While comprehensive data tables and case studies specifically for "1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine" are not available in the search results, information regarding its potential applications and related compounds can be gathered.
This compound hydrochloride is an organic compound that is a part of a catalog of life science products .
Scientific Research Applications
Based on the search results, the potential applications of compounds similar to "this compound" in scientific research can be inferred:
- Building Block for Synthesis: Similar compounds are employed as building blocks in chemistry to synthesize complex molecules.
- Biological Research: These compounds show promise due to their potential bioactivity and are investigated for interactions with biological targets like enzymes and receptors, possibly leading to new therapeutic agents.
- Medicinal Chemistry: They are explored for their potential pharmacological properties, with studies focusing on their ability to modulate biological pathways, making them candidates for drug development in areas like oncology, neurology, and infectious diseases.
- Industrial Sector: Such compounds may be used to develop specialty chemicals and advanced materials with applications in coatings, polymers, and electronic materials.
Related Compounds and Activities
- Enzyme Inhibition: Compounds with structures similar to "this compound" exhibit strong enzyme inhibition activity.
- Anti-inflammatory Properties: Some related compounds are known for their anti-inflammatory properties.
Additional Scientific Context
- Activation Analysis: Activation analysis, which involves exposing a sample to neutrons to create radioisotopes, can be used for quality control and to identify elements in minute quantities. This is especially useful when processing rare or expensive materials .
- Radiotracers in Biomedical Research: Radioisotopes are being used in biomedical research, including human studies .
Mechanism of Action
The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperidin-4-amine Derivatives
Key Observations :
- Alkyl vs. Aromatic Substituents : RB-005’s 4-octylphenethyl group confers selectivity for SphK1 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
Physicochemical Properties
Table 3: Physicochemical Comparison
Insights :
Biological Activity
1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a sulfonyl group. This structural configuration is crucial for its biological interactions and pharmacological properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest it may interact with specific enzymes and receptors, modulating their activity. For instance, compounds with similar piperidine structures have shown potential in inhibiting acetylcholinesterase and other enzymes involved in neurotransmission, which could be relevant for neuropharmacological applications .
Biological Activities
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : Initial studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structural features suggest potential anticancer activity. Research into similar piperidine derivatives has indicated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, including acetylcholinesterase, which is critical for neurotransmitter regulation. This inhibition can lead to enhanced cholinergic activity, potentially benefiting conditions like Alzheimer's disease .
Pharmacokinetics
Pharmacokinetic studies are essential to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Absorption : The compound shows promising bioavailability upon administration. Studies indicate that it can achieve significant plasma concentrations when administered subcutaneously.
- Metabolism : Investigations into the metabolic pathways reveal that the compound is stable in liver microsomes, suggesting a lower likelihood of rapid degradation .
Case Studies
Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:
- Antibacterial Efficacy : A study demonstrated that a similar piperidine derivative exhibited significant antibacterial activity against multi-drug resistant strains, emphasizing the potential of this class of compounds in combating antibiotic resistance .
- Cancer Treatment : Research involving piperidine analogs showed promising results in inhibiting tumor cell proliferation in vitro, suggesting that this compound could also possess similar anticancer properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
